

MK-8719: A Technical Guide to its O-GlcNAcase Inhibition Pathway

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Compound of Interest

Compound Name: MK-8719

Cat. No.: B11929122

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This technical guide provides an in-depth overview of the O-GlcNAcase (OGA) inhibition pathway of **MK-8719**, a potent and selective inhibitor investigated for the treatment of tauopathies such as Alzheimer's disease and progressive supranuclear palsy. This document details the mechanism of action, summarizes key quantitative data, provides experimental protocols for its evaluation, and visualizes the associated pathways and workflows.

Core Mechanism of O-GlcNAcase Inhibition

The primary mechanism of action of **MK-8719** is the competitive and reversible inhibition of O-GlcNAcase (OGA), the enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) from serine and threonine residues of nuclear and cytoplasmic proteins.[1] O-GlcNAcylation is a dynamic post-translational modification that plays a crucial role in regulating the function of numerous proteins. In the context of neurodegenerative diseases, the microtubule-associated protein tau is a key substrate for O-GlcNAcylation.

The prevailing hypothesis is that hyperphosphorylation of tau is a critical step in the formation of neurofibrillary tangles (NFTs), a pathological hallmark of several neurodegenerative disorders.[2] O-GlcNAcylation and phosphorylation often occur on the same or adjacent sites on tau, suggesting a competitive relationship. By inhibiting OGA, **MK-8719** increases the levels of O-GlcNAcylated tau.[2][3] This is thought to hinder the hyperphosphorylation of tau, thereby maintaining it in a more soluble and less aggregation-prone state.[2] This ultimately leads to a

reduction in the formation of pathological tau aggregates and a decrease in neurodegeneration. [3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for **MK-8719** from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of **MK-8719**

Parameter	Species	Value	Reference(s)
Ki (hOGA)	Human	7.9 nM	[5]
IC50 (hOGA)	Human	< 0.010 μ M	[6]
Cellular IC50	Not Specified	< 0.100 μ M	[6]
Selectivity	Not Specified	High	[7]

Table 2: Preclinical Pharmacokinetics and In Vivo Efficacy of **MK-8719**

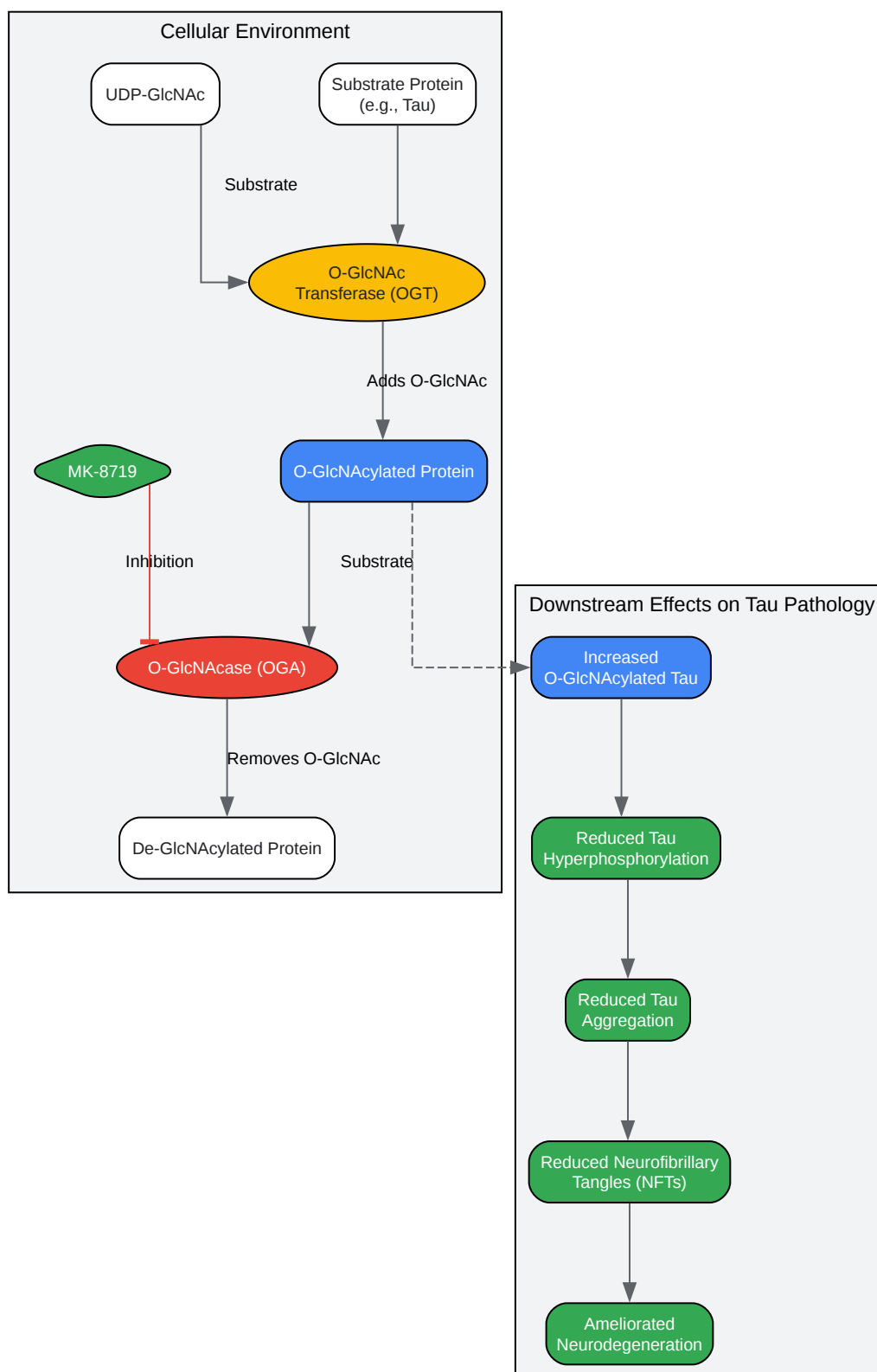
Parameter	Species	Dosage	Outcome	Reference(s)
Bioavailability	Rat, Dog, Mouse	Not Specified	> 60%	[6]
CNS Penetrant	Rat, Dog, Mouse	Not Specified	Yes	[6]
Increased O-protein levels	Rat	3, 10, 30, 100 mg/kg	Dose-dependent increase in brain and PBMC	[6]
Reduced Neurofibrillary Tangles	Tg4510 mice	1 to 100 mg/kg	Significant reduction	[6]
Ameliorated Neurodegeneration	Tg4510 mice	1 to 100 mg/kg	Decreased neurodegeneration, reduced inflammatory markers, attenuated brain weight and forebrain volume loss	[3][6]

Table 3: Phase I Clinical Trial Data for **MK-8719**

Parameter	Population	Dosage	Outcome	Reference(s)
Safety and Tolerability	Healthy Volunteers	Single ascending doses (5-1200 mg)	Safe and well-tolerated; most frequent adverse event was headache	[4][6]

Signaling and Experimental Workflow Diagrams

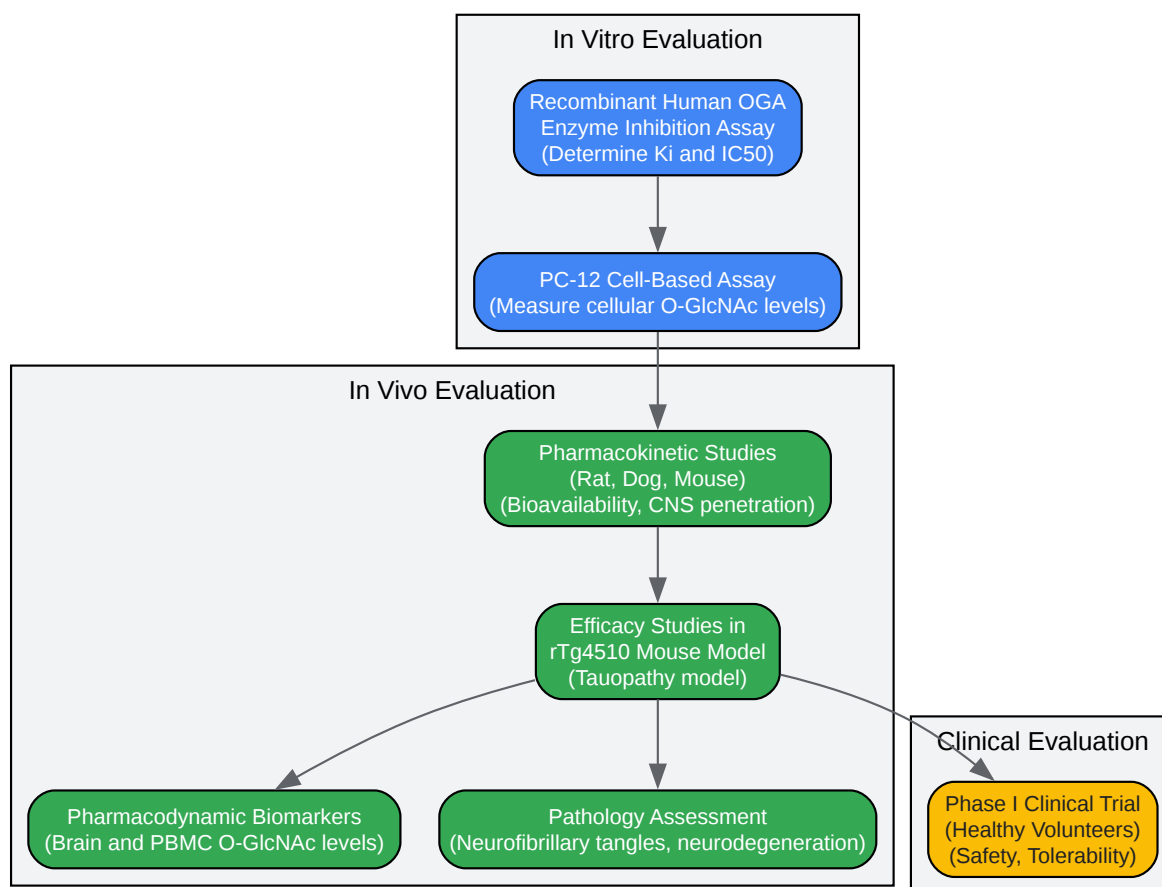
O-GlcNAcase Inhibition Pathway of MK-8719



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Caption: O-GlcNAcase Inhibition Pathway of **MK-8719**.

Experimental Workflow for MK-8719 Evaluation



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